REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[N:5][C:6]2[CH:7]=[CH:8][NH:9][C:10](=O)[C:11]=2[CH:12]=1.P(Cl)(Cl)([Cl:18])=O>C(#N)C>[Cl:18][C:10]1[N:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[CH:12]=[C:3]([C:2]([F:15])([F:14])[F:1])[CH:4]=[N:5]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=NC=2C=CNC(C2C1)=O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at 90° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50 mL round-bottom flask, was placed
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography over a silica gel column with ethyl acetate/petroleum ether (1:20)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |